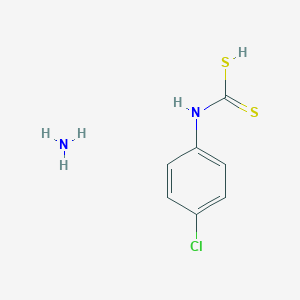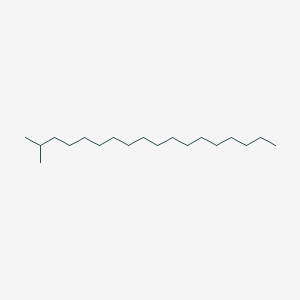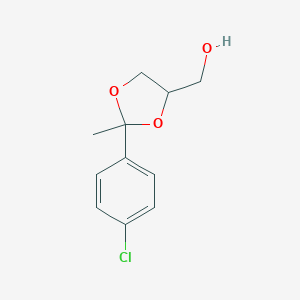
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-, also known as Chloral hydrate, is a chemical compound that has been used as a sedative and hypnotic drug for over a century. However, with the advancement of scientific research, this compound has found a new role in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. This results in the inhibition of neuronal activity, leading to sedation and hypnosis.
Biochemische Und Physiologische Effekte
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in the liver and kidney, leading to the formation of reactive oxygen species (ROS). It has also been shown to cause DNA damage and apoptosis in various cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has several advantages as a sedative and hypnotic drug for lab experiments. It has a rapid onset of action and a short duration of action, which allows for easy manipulation of experimental conditions. However, it also has several limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the use of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate in scientific research. One potential application is in the study of sleep disorders, as 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to induce sleep and alter sleep patterns. Another potential application is in the study of oxidative stress and apoptosis, as 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to induce these processes in various cell lines. Additionally, the synthesis of novel compounds using 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate as a reagent may lead to the discovery of new drugs and therapeutic agents.
Conclusion:
In conclusion, 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate is a versatile chemical compound that has found various applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate in various fields and to develop new applications for this compound.
Synthesemethoden
The synthesis of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate involves the reaction of chloral, which is obtained by the reaction of chlorine with acetaldehyde, with water in the presence of sulfuric acid. The resulting product is a colorless crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of chloralose, which is a potent rodenticide and insecticide. 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate is also used in the synthesis of other compounds, such as dichloralphenazone, which is a sedative-hypnotic drug.
Eigenschaften
CAS-Nummer |
1206-38-8 |
|---|---|
Produktname |
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- |
Molekularformel |
C11H13ClO3 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H13ClO3/c1-11(14-7-10(6-13)15-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3 |
InChI-Schlüssel |
IPYOCBWUDXJNGI-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
1206-38-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



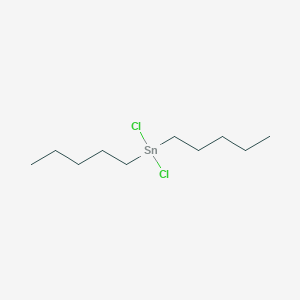
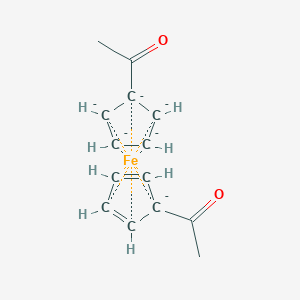

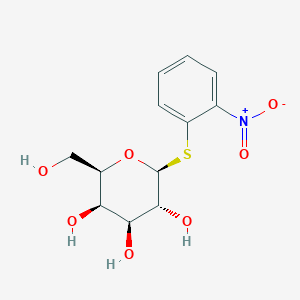
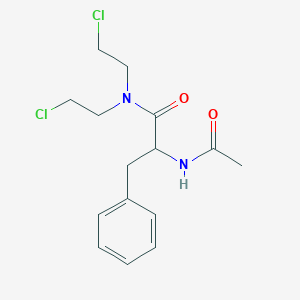
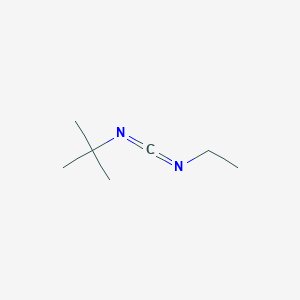
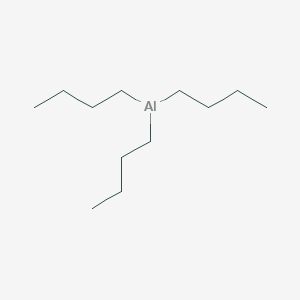
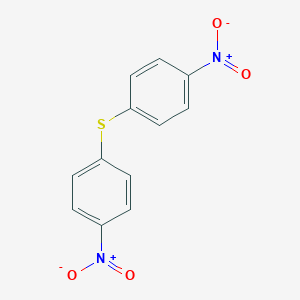
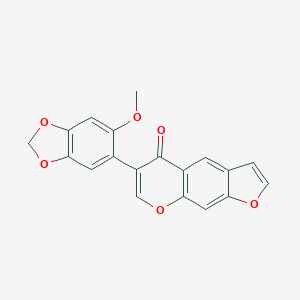
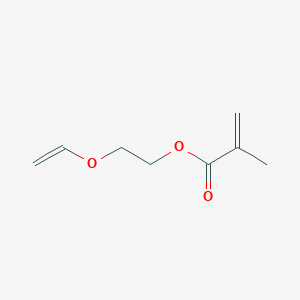
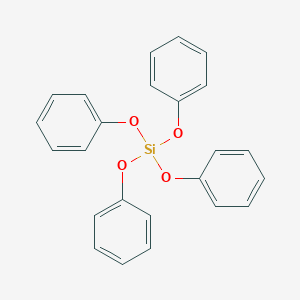
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
